2-Phenyl-quinoline-4-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide
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Overview
Description
2-Phenyl-quinoline-4-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core with a phenyl group at the 2-position, a carboxylic acid group at the 4-position, and a hydrazide moiety linked to a benzylidene group substituted with ethoxy and hydroxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-quinoline-4-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide typically involves multiple steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Phenyl Group: The phenyl group can be introduced at the 2-position of the quinoline core through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Carboxylation: The carboxylic acid group at the 4-position can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Hydrazide Formation: The hydrazide moiety can be formed by reacting the carboxylic acid with hydrazine hydrate.
Benzylidene Substitution: The final step involves the condensation of the hydrazide with 3-ethoxy-2-hydroxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Phenyl-quinoline-4-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the carboxylic acid and hydrazide moieties.
4-Carboxyquinoline: Lacks the phenyl group and hydrazide moiety.
Benzylidenehydrazide Derivatives: Similar structure but different core.
Uniqueness
2-Phenyl-quinoline-4-carboxylic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide is unique due to its combination of a quinoline core with a phenyl group, carboxylic acid, and benzylidenehydrazide moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H21N3O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-2-31-23-14-8-11-18(24(23)29)16-26-28-25(30)20-15-22(17-9-4-3-5-10-17)27-21-13-7-6-12-19(20)21/h3-16,29H,2H2,1H3,(H,28,30)/b26-16+ |
InChI Key |
PRBVXLFZEZJRHZ-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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